molecular formula C10H19NO2 B11957117 Ethyl 3-(diethylamino)-crotonate CAS No. 59222-31-0

Ethyl 3-(diethylamino)-crotonate

Cat. No.: B11957117
CAS No.: 59222-31-0
M. Wt: 185.26 g/mol
InChI Key: MNBAJVZFLPBXPG-CMDGGOBGSA-N
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Description

Ethyl 3-(diethylamino)-crotonate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethylamino group attached to the crotonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(diethylamino)-crotonate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with diethylamine in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(diethylamino)-crotonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amines.

Scientific Research Applications

Ethyl 3-(diethylamino)-crotonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(diethylamino)-crotonate involves its interaction with molecular targets through its ester and amino groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Ethyl crotonate: Lacks the diethylamino group, making it less reactive in certain contexts.

    Diethylaminoethyl acetate: Similar structure but different reactivity due to the position of the amino group.

    Ethyl 3-(dimethylamino)-crotonate: Similar but with a dimethylamino group instead of diethylamino.

Uniqueness: Ethyl 3-(diethylamino)-crotonate is unique due to the presence of both the ester and diethylamino groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in organic chemistry.

Properties

CAS No.

59222-31-0

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl (E)-3-(diethylamino)but-2-enoate

InChI

InChI=1S/C10H19NO2/c1-5-11(6-2)9(4)8-10(12)13-7-3/h8H,5-7H2,1-4H3/b9-8+

InChI Key

MNBAJVZFLPBXPG-CMDGGOBGSA-N

Isomeric SMILES

CCN(CC)/C(=C/C(=O)OCC)/C

Canonical SMILES

CCN(CC)C(=CC(=O)OCC)C

Origin of Product

United States

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